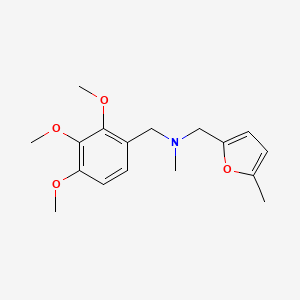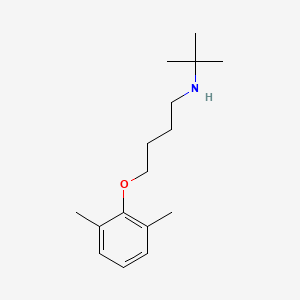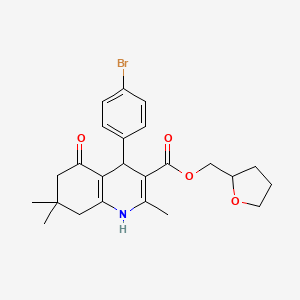![molecular formula C24H34O2 B4957082 1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene)](/img/structure/B4957082.png)
1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene), also known as HDBT, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. HDBT belongs to the family of bisphenol compounds and is commonly used as a building block for the synthesis of various materials.
作用机制
The mechanism of action of 1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene) is not well-understood, but it is believed to interact with various biomolecules such as proteins and nucleic acids. 1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene) has been shown to exhibit antioxidant properties, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. 1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene) has also been shown to exhibit antibacterial and antifungal properties, which may be attributed to its ability to disrupt microbial cell membranes.
Biochemical and Physiological Effects
1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene) has been shown to exhibit low toxicity and is generally considered to be safe for use in various applications. However, some studies have reported potential adverse effects of 1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene) on human health, including endocrine disruption and reproductive toxicity. Further studies are needed to fully understand the biochemical and physiological effects of 1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene).
实验室实验的优点和局限性
1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene) has several advantages for use in lab experiments, including its ease of synthesis, high purity, and stability. 1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene) can also be easily modified to introduce various functional groups, making it suitable for a wide range of applications. However, 1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene) also has some limitations, including its relatively high cost and limited availability.
未来方向
There are several future directions for research on 1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene). One area of research is the development of 1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene)-based materials with improved properties such as mechanical strength, thermal stability, and electrical conductivity. Another area of research is the development of 1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene)-based imaging agents with improved sensitivity and specificity for various imaging modalities. Additionally, further studies are needed to fully understand the potential adverse effects of 1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene) on human health and the environment.
合成方法
The synthesis of 1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene) involves the reaction of 2,3,5-trimethylphenol with 1,6-hexanediol in the presence of an acid catalyst. The reaction proceeds via esterification, followed by dehydration and cyclization to form the final product. The yield of 1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene) can be improved by optimizing the reaction conditions such as temperature, catalyst concentration, and reaction time.
科学研究应用
1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene) has been extensively studied for its potential applications in various fields such as material science, chemistry, and biology. In material science, 1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene) has been used as a building block for the synthesis of various polymers, including polyesters, polyurethanes, and polyamides. These polymers exhibit unique physical and chemical properties, making them suitable for a wide range of applications such as coatings, adhesives, and composites.
In chemistry, 1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene) has been used as a ligand for the synthesis of metal complexes. These complexes have been shown to exhibit unique catalytic properties, making them suitable for various chemical reactions such as oxidation, reduction, and cross-coupling reactions.
In biology, 1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene) has been studied for its potential applications in drug delivery and imaging. 1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene)-based nanoparticles have been shown to exhibit high drug-loading capacity and sustained release, making them suitable for targeted drug delivery. 1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene)-based imaging agents have also been developed, which can be used for various imaging modalities such as magnetic resonance imaging (MRI) and fluorescence imaging.
属性
IUPAC Name |
1,2,5-trimethyl-3-[6-(2,3,5-trimethylphenoxy)hexoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O2/c1-17-13-19(3)21(5)23(15-17)25-11-9-7-8-10-12-26-24-16-18(2)14-20(4)22(24)6/h13-16H,7-12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXXTIAJJKNJBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCCCCCOC2=CC(=CC(=C2C)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4957004.png)
![2-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4957021.png)

![1-(2,3-difluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B4957040.png)
![1-[3-(2-chloro-5-methylphenoxy)propyl]piperidine](/img/structure/B4957048.png)


![N-[5-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4957067.png)
![ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-4a,5-dihydro-4H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4957069.png)

![6-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4957091.png)
![1-[2-(2-bromoethoxy)ethoxy]-2,4-dimethylbenzene](/img/structure/B4957094.png)
![5-(3,4-dimethoxyphenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4957102.png)
![1-(2-methylphenyl)-4-[1-(1-oxidoisonicotinoyl)-3-piperidinyl]piperazine](/img/structure/B4957108.png)